molecular formula C16H17N3O B1665715 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol CAS No. 496864-16-5

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Katalognummer B1665715
CAS-Nummer: 496864-16-5
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: PRIGRJPRGZCFAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is a chemical compound that belongs to the class of phenols and pyrrolopyrazines . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is often used as organic synthesis intermediates and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of “4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is C16H17N3O. It has a molecular weight of 267.33 g/mol. The structure includes a pyrrole ring and a pyrazine ring .

Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition

Aloisine A, also known as RP107, is a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. It exhibits inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 with IC50 values in the low micromolar to submicromolar range . This property makes it a valuable tool for studying cell cycle regulation and potential therapeutic applications in cancer research.

Glycogen Synthase Kinase-3 Inhibition

The compound also inhibits Glycogen Synthase Kinase-3 alpha (GSK-3α) and beta (GSK-3β), which are involved in numerous cellular processes including metabolism, neuronal cell development, and body pattern formation . By inhibiting these kinases, Aloisine A can be used to explore their roles in various biological pathways and diseases.

3. Cystic Fibrosis Transmembrane Conductance Regulator Modulation Aloisine A has shown potential in modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is significant for CFTR-related diseases like cystic fibrosis. It stimulates both wild-type and mutated CFTR with submicromolar affinity through a cAMP-independent mechanism . This suggests its use in researching therapeutic approaches for cystic fibrosis.

Neurological Disease Research

Given its activity on CDK5/p35, Aloisine A may have applications in neurological disease research. CDK5 is implicated in various neurodegenerative diseases due to its role in neuronal cell development and function . Investigating Aloisine A’s effects on CDK5 could provide insights into potential treatments for these conditions.

Metabolic Disease Research

The inhibition of GSK-3 kinases by Aloisine A also opens avenues for research into metabolic diseases. GSK-3 is known to play a role in insulin signaling and glucose regulation . Therefore, Aloisine A could be instrumental in studying diabetes and other metabolic disorders.

Developmental Biology Studies

GSK-3 signaling is crucial during embryonic development. Aloisine A’s ability to inhibit GSK-3 can help understand the molecular mechanisms governing body pattern formation and developmental processes .

Cancer Therapeutics Development

The inhibition of CDKs by Aloisine A suggests its potential use in developing cancer therapeutics. CDKs are often overactive in cancer cells, leading to uncontrolled cell proliferation. By targeting these kinases, Aloisine A could contribute to the creation of new cancer treatments .

Drug Discovery and Development

Lastly, as a kinase inhibitor with multiple targets, Aloisine A serves as a valuable lead compound in drug discovery and development efforts. Its multifaceted kinase inhibition profile can aid in the design of more selective inhibitors for therapeutic use .

Wirkmechanismus

Target of Action

ALOISINE A, also known as 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol or RP107, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . The primary targets of ALOISINE A include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 . These kinases play crucial roles in cell cycle regulation and neuronal functions .

Mode of Action

ALOISINE A interacts with its targets in a selective, reversible, and ATP-competitive manner . It inhibits the activity of CDKs and GSK-3, thereby affecting cell cycle progression and glycogen synthesis . ALOISINE A also stimulates both wild-type and mutated CFTR (Cystic Fibrosis Transmembrane conductance Regulator) channels, with submicromolar affinity by a cAMP-independent mechanism .

Biochemical Pathways

The inhibition of CDKs and GSK-3 by ALOISINE A affects multiple biochemical pathways. The CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest . GSK-3 is involved in glycogen synthesis, and its inhibition can affect this pathway . The stimulation of CFTR channels by ALOISINE A could impact ion transport across cell membranes .

Result of Action

The inhibition of CDKs by ALOISINE A can lead to cell cycle arrest, potentially exerting anti-proliferative effects . The inhibition of GSK-3 could impact glycogen synthesis . The stimulation of CFTR channels could affect ion transport, potentially impacting diseases related to CFTR dysfunction, such as cystic fibrosis .

Eigenschaften

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416115
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

CAS RN

496864-16-5
Record name Aloisine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496864-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 2
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 3
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 4
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 5
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Q & A

A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].

  • Molecular Weight: 269.35 g/mol []

A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for Aloisine A's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of Aloisine A and its derivatives to enhance their therapeutic profiles.

A: Computational studies have been used to understand the binding mechanism of Aloisine A with its target proteins. Molecular docking simulations were employed to investigate Aloisine A’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of Aloisine A’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.

A: Aloisine A exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by Aloisine A was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].

A: The discovery of Aloisine A emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on Aloisine A and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore Aloisine A's therapeutic potential and to optimize its properties for clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.